2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl-

Lipophilicity Drug-likeness Physicochemical property

2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- (CAS 646523-38-8), also known as 1,4-dibenzyl-N-propylpiperazine-2-carboxamide, is a synthetic small molecule with a molecular formula of C22H29N3O and a molecular weight of 351.485 g/mol. It is a derivative of the 2-carboxamide piperazine chemotype, a class identified in patent literature as potent Follicle Stimulating Hormone receptor (FSHR) agonists, primarily for the treatment of infertility.

Molecular Formula C22H29N3O
Molecular Weight 351.5 g/mol
CAS No. 646523-38-8
Cat. No. B12593596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl-
CAS646523-38-8
Molecular FormulaC22H29N3O
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C22H29N3O/c1-2-13-23-22(26)21-18-24(16-19-9-5-3-6-10-19)14-15-25(21)17-20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3,(H,23,26)
InChIKeyWGIYLPGSRWFODA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 1,4-Dibenzyl-N-propylpiperazine-2-carboxamide (CAS 646523-38-8) as a Research Tool


2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- (CAS 646523-38-8), also known as 1,4-dibenzyl-N-propylpiperazine-2-carboxamide, is a synthetic small molecule with a molecular formula of C22H29N3O and a molecular weight of 351.485 g/mol . It is a derivative of the 2-carboxamide piperazine chemotype, a class identified in patent literature as potent Follicle Stimulating Hormone receptor (FSHR) agonists, primarily for the treatment of infertility [1]. The compound features a piperazine core N,N'-disubstituted with benzyl groups and a 2-carboxamide moiety modified with an N-propyl chain. Its computed topological polar surface area (TPSA) is 50.56 Ų, with a LogP of 2.88, indicating balanced lipophilicity for potential membrane permeability .

Structural Basis for the Non-Substitutability of 1,4-Dibenzyl-N-propylpiperazine-2-carboxamide in FSHR Agonist Research


Generic substitution among 2-carboxamide piperazine derivatives is not scientifically valid due to critical structure-activity relationship (SAR) determinants for FSHR agonism. The patent defines the core activity, but the specific N-propyl amide appendage on CAS 646523-38-8 is a key pharmacophoric feature absent in simpler analogs like the primary amide (CAS 188847-59-8) or the unsubstituted piperazine [1]. This N-alkyl chain directly influences the compound's lipophilicity and the number of rotatable bonds, which are critical for the conformational flexibility needed to bind the allosteric site within the FSHR's transmembrane domain. A base piperazine scaffold without these precise N,N'-dibenzyl and 2-(N-propyl)carboxamide decorations will not recapitulate the specific binding interactions required for receptor activation, rendering generic substitution a high-risk strategy for data reproducibility .

Quantitative Evidence for 1,4-Dibenzyl-N-propylpiperazine-2-carboxamide Differentiation Against Closest Analogs


Lipophilic Efficiency Differentiation: Target Compound vs. Primary Amide Analog

The N-propyl substitution on the 2-carboxamide of CAS 646523-38-8 results in a significantly higher computed LogP value compared to the primary amide analog, 1,4-dibenzylpiperazine-2-carboxamide (CAS 188847-59-8). This increase in lipophilicity is a critical differentiator for membrane permeability and target engagement.

Lipophilicity Drug-likeness Physicochemical property

Rotatable Bond Count as a Differentiator of Conformational Flexibility

The N-propyl chain on the carboxamide of CAS 646523-38-8 increases the number of rotatable bonds compared to the unsubstituted amide analog. This directly affects the entropic cost of binding and the conformational space accessible to the molecule, which is a key feature for binding to the allosteric FSHR pocket.

Conformational analysis Molecular flexibility Physicochemical property

Molecular Size and Functional Group Differentiation from Unsubstituted Analog

A direct comparison of the target compound with a simplified core lacking the benzyl and propyl groups, N-propylpiperazine-2-carboxamide (CAS 646523-34-4), reveals major structural differences. CAS 646523-38-8 has a substantially larger molecular volume and aromatic functionality, which are essential for the target binding interaction with the FSHR.

Molecular weight FSHR agonist Physicochemical property

Evidence-Based Application Scenarios for Procuring 1,4-Dibenzyl-N-propylpiperazine-2-carboxamide (CAS 646523-38-8)


FSHR Allosteric Agonist Tool Compound for Infertility Research

Based on its classification within the 2-carboxamide piperazine patent family, the primary application for CAS 646523-38-8 is as a small-molecule FSHR agonist tool compound for in vitro studies on infertility. Its specific N-propyl substitution is a key structural variant whose lipophilicity (LogP ~2.88) and conformational flexibility (7 rotatable bonds) are likely optimized for interaction with the FSHR allosteric site, directly influencing its potency and efficacy profile. [1]

SAR Probe for Mapping the N-Alkyl Amide Binding Pocket

The compound serves as a distinct SAR probe to map the steric and lipophilic tolerance of the FSHR binding pocket. Its two additional rotatable bonds and increased LogP, compared to the primary amide analog (CAS 188847-59-8), allow researchers to study the effect of N-alkyl chain length on receptor agonism, binding kinetics, and selectivity. This makes it a specific, non-substitutable chemical probe in a systematic SAR campaign. [1]

Reference Standard for Analytical Method Development

Given its defined molecular characteristics (M.W. 351.48, Formula C22H29N3O), CAS 646523-38-8 can be utilized as a reference standard in the development and validation of analytical methods, such as HPLC or LC-MS, for related 2-carboxamide piperazine derivatives. Its unique retention time and mass spectrum compared to its primary amide or des-benzyl analogs provide a reliable marker for method specificity.

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